N-benzyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide
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Overview
Description
N-benzyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a phthalazine core, which is known for its biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide typically involves multiple steps:
Formation of the Phthalazine Core: The initial step often involves the condensation of hydrazine with phthalic anhydride to form the phthalazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride.
Formation of the Propanamide Side Chain: The propanamide side chain is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the phthalazine ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In organic synthesis, N-benzyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel compounds.
Biology
The phthalazine core is known for its biological activity, including antimicrobial and anti-inflammatory properties. This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The phthalazine core might bind to specific molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(1-oxo-4-methylphthalazin-2(1H)-yl)propanamide: Similar structure but with a methyl group instead of a phenyl group.
N-benzyl-3-(1-oxo-4-ethylphthalazin-2(1H)-yl)propanamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-benzyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity compared to its methyl or ethyl analogs. This makes it a more versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-benzyl-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide |
InChI |
InChI=1S/C24H21N3O2/c28-22(25-17-18-9-3-1-4-10-18)15-16-27-24(29)21-14-8-7-13-20(21)23(26-27)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28) |
InChI Key |
OOGLWHCGLATXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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